N-(3-bromopropyl)-N-methylaniline
Description
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
N-(3-bromopropyl)-N-methylaniline |
InChI |
InChI=1S/C10H14BrN/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
YWVIBERYLABRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Related Compounds
Reactivity and Application Differences
This compound vs. N-(2-Cyanoethyl)-N-methylaniline: The bromine atom in the former facilitates nucleophilic substitution (e.g., SN2 reactions), whereas the cyano group in the latter enables participation in cycloaddition or polymerization reactions . Toxicity: N-methylaniline derivatives (including the bromopropyl variant) are flagged as substances of very high concern (SVHC) due to genotoxicity risks, as detected in food-contact silicones .
This compound vs. N-(3-Bromopropyl)phthalimide :
- The phthalimide group in the latter enhances thermal stability and acts as a protecting group for amines, contrasting with the unprotected secondary amine in the former .
Comparison with Epoxypropyl Derivatives :
- N-(2,3-Epoxypropyl)-N-methylaniline exhibits higher reactivity toward amines and alcohols due to the strained epoxide ring, unlike the bromopropyl analogue, which requires catalysts for cross-coupling .
Preparation Methods
Standard Procedure
-
Reagents : N-Methylaniline (10 mmol), 1,3-dibromopropane (8 equiv), anhydrous potassium carbonate (5 equiv), dry DMF (20 mL).
-
Conditions : Room temperature, 12–24 hours under inert atmosphere.
-
Workup : Filtration, extraction with diethyl ether, washing with brine, and column chromatography (hexane/ethyl acetate).
Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the lone pair on the nitrogen of N-methylaniline attacks the less hindered terminal bromine of 1,3-dibromopropane. Excess dibromopropane minimizes dialkylation, though trace amounts may require chromatographic separation.
Elevated Temperature and Solvent Effects
Heating to 60°C in acetonitrile reduces reaction time to 6 hours but risks byproduct formation (e.g., quaternary ammonium salts). Polar aprotic solvents like DMF enhance nucleophilicity, while toluene yields slower kinetics.
Catalytic Enhancements
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactivity in biphasic systems, boosting yields to 60%.
Alternative Synthesis via Azide Intermediates
A two-step approach involving azide formation followed by Staudinger reaction has been reported:
Synthesis of N-(3-Azidopropyl)-N-Methylaniline
Reduction to Target Compound
Hydrogenation over Pd/C or lithium aluminum hydride reduces the azide to the amine, though this route is less common due to handling hazards.
Comparative Analysis of Methodologies
| Parameter | Alkylation (Method 1) | Azide Route (Method 2) |
|---|---|---|
| Reaction Time | 12–24 h | 6 h (Step 1) + 2 h (Step 2) |
| Yield | 45–50% | 60–65% (overall) |
| Byproducts | Dialkylated species | None reported |
| Safety Concerns | Lachrymator (dibromopropane) | Explosive (azides) |
| Scalability | High | Moderate |
Spectroscopic Characterization
Critical analytical data validate successful synthesis:
-
¹H NMR (CDCl₃) : δ 7.25–7.22 (m, 2H, ArH), 6.74–6.69 (m, 3H, ArH), 3.51–3.44 (m, 4H, N–CH₂ and Br–CH₂), 2.96 (s, 3H, N–CH₃), 2.17–2.10 (m, 2H, CH₂).
-
¹³C NMR : δ 149.2 (C–N), 129.5–112.7 (ArC), 50.9 (N–CH₂), 38.9 (CH₂–Br), 31.9 (N–CH₃).
-
HRMS (ESI) : m/z calcd. for C₁₀H₁₅BrN [M+H]⁺: 228.0388; found: 228.0385.
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes for preparing N-(3-bromopropyl)-N-methylaniline with high yield and purity?
this compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, a related compound, N-(3-bromopropyl)phthalimide, was synthesized using 1,3-dibromopropane and phthalimide potassium salt in DMF with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 70°C for 2 hours, achieving 88.3% yield after recrystallization . Similar methodologies can be adapted by substituting phthalimide with N-methylaniline. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials or dimerized species.
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the structure, particularly the presence of the bromopropyl chain (δ ~3.5–3.7 ppm for CHBr) and N-methyl group (δ ~2.8–3.1 ppm) .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the calculated mass (CHBrN: theoretical ~227.03 g/mol).
- Melting Point (mp): Compare experimental mp (e.g., 72–74°C for structurally similar bromopropyl compounds) to literature values to assess purity .
Q. How should this compound be stored to maintain stability?
Store in airtight, amber glass containers under inert gas (e.g., nitrogen) at 0–6°C to minimize degradation. Avoid exposure to moisture, strong oxidizers, or light, as the bromopropyl group is susceptible to hydrolysis and radical-mediated side reactions . Shelf life under optimal conditions is estimated at 6–12 months.
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the synthesis of this compound?
Side reactions, such as elimination (forming allylic bromides) or over-alkylation, can be minimized by:
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
The bromine atom’s electronegativity enhances the electrophilicity of the adjacent carbon, facilitating S2 reactions. However, steric hindrance from the N-methyl and phenyl groups may slow kinetics. Computational studies (e.g., DFT) can model transition states to predict regioselectivity in reactions with amines or thiols . Experimental validation via kinetic profiling (e.g., varying nucleophile concentrations) is recommended .
Q. What role does this compound play in polymer or heterocycle synthesis?
This compound serves as a precursor for functionalized monomers. For example, N-(3-azidopropyl)pyrrole was synthesized by substituting the bromine in N-(3-bromopropyl)pyrrole with sodium azide, enabling "click chemistry" applications . Similarly, coupling with thiols or amines can yield dendrimers or cross-linked polymers.
Q. How can contradictions in reported synthetic yields or stability data be resolved?
Discrepancies often arise from differences in reaction conditions (e.g., solvent purity, catalyst loading). Systematic reproducibility studies should:
- Replicate methods under controlled atmospheres (e.g., inert gas vs. ambient air).
- Compare purification techniques (e.g., column chromatography vs. distillation).
- Use standardized analytical methods (e.g., HPLC for purity assessment) .
Methodological Considerations
Q. What computational tools are effective for predicting the reactivity of this compound?
Molecular modeling software (e.g., Gaussian, ORCA) can simulate reaction pathways and optimize transition states. For instance, Fukui indices help identify electrophilic/nucleophilic sites, while molecular dynamics (MD) simulations predict solvent effects .
Q. How to design kinetic studies for bromine displacement reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
